molecular formula C7H11ClN2O2 B1591358 Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride CAS No. 252932-49-3

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Cat. No. B1591358
M. Wt: 190.63 g/mol
InChI Key: MWWQOUGXCWIOSR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound that appears as a yellow powder . It is used for various research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . This results in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride can be represented by the formula C7H10N2O2 . The structure can be viewed using various computational chemistry software .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride are complex and can involve various processes such as oxidative cyclization . More detailed information about its chemical reactions can be found in peer-reviewed papers and technical documents .


Physical And Chemical Properties Analysis

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride has a molecular weight of 154.167 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 310.9±22.0 °C at 760 mmHg . The compound is a yellow powder .

Scientific Research Applications

Synthesis Processes

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride has been synthesized through various processes. One notable method involves a four-step process including condensation reactions, cyclization, and reaction with hydrogen chloride, offering a safer and more stable alternative to traditional processes (Min, 2006). Another approach is an iodine-catalyzed [3+2]-cycloaddition reaction, providing access to diverse pyrrole-2-carboxylate derivatives (Wang et al., 2020).

Structural and Molecular Studies

Structural analysis of various derivatives of ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride has been conducted using techniques like X-ray crystallography. Such studies contribute to understanding the molecular architecture of these compounds and their potential applications in various fields of chemistry and biology (Dmitriev et al., 2015).

Synthesis of Diverse Derivatives

Researchers have developed methods to synthesize various derivatives of ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride. These derivatives have potential applications in pharmaceuticals and materials science. For instance, the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates using microwave irradiation is a notable advancement (Khajuria et al., 2013).

Applications in Anticancer Research

Some derivatives of ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride have been synthesized and evaluated for their anticancer properties. This research is vital for the development of new therapeutic agents (Rochais et al., 2006).

Development of Antimicrobial Agents

Modifications of the ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride structure have led to the synthesis of compounds with potential as antimicrobial agents. This exploration is crucial in the ongoing search for new treatments against resistant microbial strains (Bioevaluation, 2020).

Safety And Hazards

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

ethyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-5(8)3-4-9-6;/h3-4,9H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWQOUGXCWIOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586013
Record name Ethyl 3-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

CAS RN

252932-49-3
Record name Ethyl 3-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-ethoxycarbonylpyrrole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Wu, M Li, W Tang, Y Zheng, J Lian… - Chemical biology & …, 2011 - Wiley Online Library
… of 7 was performed using excess ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (2) to … The material ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (2) was synthesized …
Number of citations: 19 onlinelibrary.wiley.com
MJ Nayeen, JM Katinas, T Magdum… - Journal of Medicinal …, 2023 - ACS Publications
… To a solution of ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (0.5 g, 3.24 mmol) in dry DMF (10 mL) was slowly added NaH (0.17 g, 7.1 mmol) under nitrogen at rt. The …
Number of citations: 5 pubs.acs.org
C Cheng, L Pan, Y Chen, H Song… - Journal of combinatorial …, 2010 - ACS Publications
… Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (2) (8) and ethyl 4-(1,3-dioxan-2-yl)-2-oxobutanoate (3) (6) were prepared according to literature procedure. The mixture was …
Number of citations: 77 pubs.acs.org
T Inghardt, T Antonsson, C Ericsson… - Journal of Medicinal …, 2022 - ACS Publications
… To a mixture of ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (1.14 g, 5.99 mmol) and EtOH (99.5%, 20 mL) was added diethylamine (1.8 mL, 10 mmol), followed by 24 (2.00 g, …
Number of citations: 13 pubs.acs.org
M Li, Y Zheng, M Ji - CHEMICAL INDUSTRY AND …, 2006 - CHEMICAL INDUSTRY PRESS
Number of citations: 0

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